2,5-Dimethylfuran vs. Unsubstituted or Mono-Methyl Furan: Anti-H5N1 EC50 Improvement Exceeding 10-Fold
In the only systematic SAR study of furan-carboxamide anti-H5N1 agents available, the 2,5-dimethylfuran-substituted analog 1a (2,5-dimethyl-N-(2-((4-nitrobenzyl)thio)ethyl)-furan-3-carboxamide) exhibited an EC50 of 1.25 μM, whereas the corresponding unsubstituted furan analog registered an EC50 of >20 μM and the mono-methyl furan analog an EC50 of approximately 12 μM [1]. The target compound, 2,5-dimethyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)furan-3-carboxamide, retains the identical 2,5-dimethylfuran-3-carboxamide pharmacophore present in 1a but replaces the thioether-ethyl side chain with an indolin-6-yl motif carrying an N-thiophene-2-carbonyl group. By class-level inference, the 2,5-dimethylfuran core of the target compound would be expected to provide a similar >10-fold potency advantage over unsubstituted or mono-methyl furan analogs if evaluated under comparable antiviral assay conditions.
| Evidence Dimension | Anti-H5N1 influenza A virus EC50 (plaque reduction assay) |
|---|---|
| Target Compound Data | EC50 = 1.25 μM (compound 1a, 2,5-dimethylfuran-3-carboxamide core identical to target compound core; side-chain differs) |
| Comparator Or Baseline | EC50 >20 μM (unsubstituted furan analog); EC50 ≈12 μM (mono-methyl furan analog) |
| Quantified Difference | ≥16-fold improvement vs. unsubstituted furan; ~10-fold improvement vs. mono-methyl furan |
| Conditions | H5N1 influenza A virus plaque reduction assay in MDCK cells; compound treatment for 48 h; EC50 determined by nonlinear regression of dose–response curves [1] |
Why This Matters
Procurement of a furan-3-carboxamide analog lacking the 2,5-dimethyl substitution would likely forfeit >90% of antiviral potency, necessitating higher concentrations in screening cascades and increasing the risk of false-negative results in initial hit validation.
- [1] Yu, Y., Zheng, J., Cao, L., Li, S., Li, X., Zhou, H., Liu, X., Wu, S. & Dong, C. (2017). Furan-carboxamide derivatives as novel inhibitors of lethal H5N1 influenza A viruses. RSC Advances, 7(16), 9620–9627. View Source
